molecular formula C8H8N2O2 B2428991 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid CAS No. 1354704-99-6

1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2428991
CAS No.: 1354704-99-6
M. Wt: 164.164
InChI Key: HUCVUEHYNWDTGR-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an ethynyl group at the 4-position, and a carboxylic acid group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols or alkanes .

Scientific Research Applications

1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Ethynyl-1H-pyrazole-3-carboxylic acid
  • 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both ethyl and ethynyl groups, which confer distinct reactivity and biological activity compared to its analogs. The ethynyl group, in particular, provides opportunities for further functionalization and interaction with biological targets .

Properties

IUPAC Name

2-ethyl-4-ethynylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-3-6-5-9-10(4-2)7(6)8(11)12/h1,5H,4H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCVUEHYNWDTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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